molecular formula C8H12O3 B13916926 Ethyl 3,6-dihydro-2H-pyran-2-carboxylate

Ethyl 3,6-dihydro-2H-pyran-2-carboxylate

Cat. No.: B13916926
M. Wt: 156.18 g/mol
InChI Key: LVSGIRALGRTDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,6-dihydro-2H-pyran-2-carboxylate (CAS 42757-04-0) is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol. This ester derivative of 3,6-dihydro-2H-pyran serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure features a six-membered oxygen-containing heterocycle (a dihydropyran) with an unsaturated bond, making it a versatile precursor for further functionalization. A key area of application for the 3,6-dihydro-2H-pyran (DHP) scaffold is in drug discovery. Research has identified DHP as a successful bioisostere for the morpholine ring, a common feature in many pharmacologically active molecules. Specifically, it has been utilized as a morpholine replacement in the development of ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), producing compounds with equivalent potency and selectivity versus PI3K . This establishes the DHP group as a crucial hinge-region binding motif for creating potent and selective mTOR inhibitors . More broadly, pyran derivatives are of significant research interest due to their diverse pharmacological profiles, which include antibacterial, antiviral, and anti-inflammatory activities . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3,6-dihydro-2H-pyran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSGIRALGRTDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC=CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Thermal Hetero Diels-Alder Reaction of 1,3-Dienes with Glyoxylic Esters

The most established and industrially relevant method for synthesizing Ethyl 3,6-dihydro-2H-pyran-2-carboxylate is via a thermal hetero Diels-Alder reaction between 1,3-dienes and glyoxylic esters (specifically ethyl glyoxylate). This reaction proceeds without the need for catalysts or stabilizers, which simplifies the process and reduces costs.

Mechanism

The reaction is a [4+2] cycloaddition where the diene acts as the diene component and the glyoxylic ester as the dienophile with a carbonyl group. The thermal conditions favor the formation of the 3,6-dihydro-2H-pyran ring system with the ester at the 2-position.

Yields and Purification
  • Yield Range: 30–80%, depending on the specific diene and reaction conditions.
  • Purification: Post-reaction mixture is cooled to 0–70 °C (preferably 20–40 °C), then subjected to distillation under atmospheric or reduced pressure to remove solvents, unreacted starting materials, and by-products.
  • Distillation Techniques: Use of columns, thin-film distillation, or short-path evaporators is common to isolate the pure ester.
Advantages
  • No catalyst or stabilizer needed.
  • Scalable to industrial metric ton scale.
  • Controlled addition of diene reduces polymerization side reactions.
  • High selectivity and relatively high yields.

Alternative Synthetic Routes Involving Multi-Component Reactions

While the hetero Diels-Alder reaction is predominant, other methods involving multi-component reactions have been reported for structurally related dihydropyrans, which may be adapted for this compound synthesis.

One such method involves four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyl compounds, arylamines, and dimethyl acetylenedicarboxylate to form 3,4-dihydro-2H-pyrans. Although this method is more suited for substituted dihydropyrans, it demonstrates the synthetic versatility of dihydropyran frameworks.

Other Relevant Synthetic Insights

  • The use of Lewis acids such as BF3·OEt2 has been reported in related pyran syntheses to promote cyclization steps, often following initial condensation or Michael addition reactions.
  • Reactions involving trifluoroacetylated dihydropyrans and subsequent ring transformations highlight the sensitivity of the pyran ring to various nucleophilic and electrophilic reagents, which may be relevant for derivative syntheses but less so for the direct preparation of the ethyl ester.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Catalysts/Stabilizers Yield (%) Notes
Thermal hetero Diels-Alder 1,3-diene + ethyl glyoxylate 90–230 °C, no catalyst None 30–80 Industrially scalable; catalyst-free; metered diene addition reduces polymerization
Four-component reaction Aromatic aldehydes, cyclic 1,3-diketones, arylamines, dimethyl acetylenedicarboxylate Room temperature to mild heating Lewis acid (variable) Moderate Produces substituted dihydropyrans; more complex; less direct for ethyl ester
Lewis acid-promoted cyclization δ-hydroxy-β-ketoesters + DMF dimethyl acetal + BF3·OEt2 Room temperature, catalytic BF3·OEt2 BF3·OEt2 Moderate Useful for substituted pyranones; not direct for this compound

Detailed Research Findings and Perspectives

  • The thermal hetero Diels-Alder process is well-documented in patents (DE50300173D1 and US Patent 20030158430), emphasizing the importance of controlled heating and metered addition of the diene to optimize yield and minimize side reactions.
  • The absence of catalysts and stabilizers is a significant advantage, reducing costs and environmental impact, and simplifying downstream purification.
  • The reaction tolerates a range of alkyl substituents on the diene and glyoxylic ester, allowing for structural diversity in the final esters.
  • The scalability of this method has been demonstrated, making it suitable for industrial applications.
  • Alternative synthetic routes, while valuable for generating diverse pyran derivatives, are less practical for the straightforward preparation of this compound.
  • Mechanistic studies suggest that the thermal hetero Diels-Alder reaction proceeds via a concerted cycloaddition, with the ester carbonyl acting as the dienophile, facilitating ring closure without the need for external activation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the pyran ring, which can interact with different reagents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the compound to yield alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted pyran derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted pyran derivatives with different functional groups.

Scientific Research Applications

Ethyl 3,6-dihydro-2H-pyran-2-carboxylate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,6-dihydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways within biological systems . The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

This compound (Base Compound)

  • Structure : Unsubstituted dihydropyran core with an ethyl ester group.
  • Synthesis : Prepared via Grubbs catalyst-mediated ring-closing metathesis (Step 4, 85% yield after purification) .
  • Key Properties : Liquid (oil form), with reactivity dominated by the ester and olefin moieties.

Methyl 3-(4-Methoxybenzyloxy)-3,6-dihydro-2H-pyran-2-carboxylate

  • Structure : Methyl ester with a 4-methoxybenzyloxy substituent at the 3-position.
  • Synthesis : Derived from diazomethane methylation of a precursor acid (Step: CH₂N₂ treatment) .
  • Key Differences : The bulky 4-methoxybenzyloxy group enhances steric hindrance, reducing ring-opening reactivity compared to the base compound.

Ethyl 6-Cyclohexyl-4-fluoro-3-(trimethylsilyl)-5,6-dihydro-2H-pyran-2-carboxylate

  • Structure : Cyclohexyl, fluoro, and trimethylsilyl (TMS) substituents.
  • Synthesis : Column chromatography purification (84% yield) with a 91:9 trans/cis diastereomeric ratio .
  • Key Differences : Fluorine and TMS groups increase electrophilicity and stabilize intermediates in subsequent reactions.

Physicochemical Properties

Spectroscopic Data Comparison

Compound IR (cm⁻¹) HRMS (ESI) NMR Features Reference
This compound 1738 (C=O ester) Not reported Olefinic protons at δ 5.2–5.8
Ethyl 5-benzamido-6-oxo-4-phenyl-... 1732 (C=O), 1671 (amide) [M+H]+ 456.1805 (calcd), 456.1800 Aromatic signals at δ 7.2–7.8
Butyl 4-bromo-3-methyl-6-phenyl-... 1738 (C=O), 1668 (C=C) [M+Na]+ 375.0572 (calcd), 375.0558 Bromine-coupled splitting
  • Functional Group Signatures : Ester carbonyls appear at ~1730 cm⁻¹, while amides () or olefins () introduce additional peaks.
  • Steric vs. Electronic Effects : Bulky substituents (e.g., cyclohexyl in ) downfield-shift NMR signals due to anisotropic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.